N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties
Preparation Methods
The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then converted into sulfonyl chloride, followed by nucleophilic attack by amines to yield the final compound . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has shown potential in several scientific research applications. In medicinal chemistry, it has been studied for its antiviral and antibacterial properties . It has also been explored for its potential use as a carbonic anhydrase inhibitor, which could have implications in the treatment of various diseases . Additionally, its antifungal properties make it a candidate for agricultural applications, particularly in protecting crops from fungal infections .
Mechanism of Action
The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate . This inhibition can disrupt various physiological processes, leading to its therapeutic effects. The compound’s antiviral and antibacterial activities are likely due to its ability to interfere with the replication and metabolic pathways of pathogens .
Comparison with Similar Compounds
Similar compounds to N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE include other thiadiazole derivatives such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol and N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides . These compounds share similar structural features and biological activities but may differ in their specific applications and efficacy. The uniqueness of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE lies in its combination of the thiadiazole ring with a cyclohexyl and pyrrolidine moiety, which may enhance its biological activity and specificity .
Properties
Molecular Formula |
C20H23ClN4O2S |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H23ClN4O2S/c21-15-8-6-13(7-9-15)10-17-23-24-20(28-17)22-19(27)14-11-18(26)25(12-14)16-4-2-1-3-5-16/h6-9,14,16H,1-5,10-12H2,(H,22,24,27) |
InChI Key |
XCVGKGZRYXHPKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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